molecular formula C8H5BrF4O B2416578 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol CAS No. 2090282-94-1

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B2416578
CAS No.: 2090282-94-1
M. Wt: 273.025
InChI Key: BGXZBMMSYWBNFE-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C8H5BrF4O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol moiety

Properties

IUPAC Name

[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZBMMSYWBNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method is the bromination of 6-fluoro-2-(trifluoromethyl)benzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

    Oxidation: Formation of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde or 3-Bromo-6-fluoro-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its halogenated structure enhances lipophilicity and metabolic stability, which are critical for drug efficacy.
    • Anticancer Activity : Research indicates that 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. This activity is attributed to its ability to interfere with cell cycle progression and modulate molecular targets involved in cancer growth .
  • Biological Applications
    • Fluorescent Probes : The compound's electronic properties make it suitable for developing fluorescent probes used in bioimaging techniques. These probes can help visualize cellular processes in real time, aiding in the understanding of disease mechanisms .
    • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Organic Synthesis
    • Synthetic Intermediate : It is widely used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals. The trifluoromethyl group enhances the reactivity of the compound, allowing for diverse chemical transformations .
    • Functionalization Reactions : The compound can undergo various functionalization reactions, such as metalation followed by carboxylation, which allows for the generation of new fluorinated derivatives with potential applications in materials science .

Case Studies

Case StudyFocusFindings
Anticancer ActivityInvestigated the effects on cancer cell linesSignificant inhibition of growth; induction of apoptosis linked to halogenated structure
Antimicrobial EfficacyEvaluated against bacterial strainsNotable activity against Gram-positive bacteria; potential for antibiotic development

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol depends on its chemical structure and the specific reactions it undergoes. The presence of bromine, fluorine, and trifluoromethyl groups can influence its reactivity and interactions with other molecules. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
  • 3-(Trifluoromethyl)benzyl bromide
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Uniqueness

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Biological Activity

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl and fluoro groups can enhance the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmaceutical applications.

The compound has a molecular formula of C8H6BrF4O and a molecular weight of approximately 283.03 g/mol. Its structure includes a benzyl alcohol moiety with bromine and fluorine substituents, which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC8H6BrF4O
Molecular Weight283.03 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to enhance the binding affinity to receptors and enzymes, potentially leading to inhibition or modulation of their activity. This property is particularly relevant in drug design, where fluorinated compounds often exhibit improved pharmacokinetic profiles.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, studies have shown that trifluoromethyl-containing compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.

Enzyme Inhibition

The presence of fluorine atoms in the structure may facilitate interactions with enzyme active sites, thereby inhibiting enzymatic activity. For example, the incorporation of trifluoromethyl groups has been associated with enhanced inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Case Studies

  • Trifluoromethyl Group Influence : A study demonstrated that the introduction of a trifluoromethyl group in phenolic compounds significantly increased their potency against serotonin uptake inhibitors compared to non-fluorinated analogs .
  • Fluorinated Drug Development : In the development of drugs containing trifluoromethyl groups, researchers found that these compounds exhibited improved metabolic stability and bioavailability, which are critical factors in drug efficacy .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of trifluoromethylated compounds, including this compound. These methods often utilize copper-catalyzed reactions that facilitate the introduction of trifluoromethyl groups into various organic substrates .

Q & A

Q. Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of HF or HBr during decomposition.
  • Waste Disposal : Halogenated waste containers for unused material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.